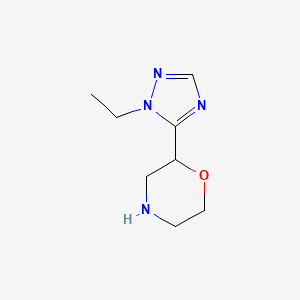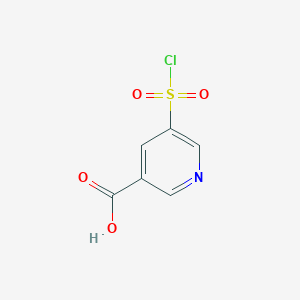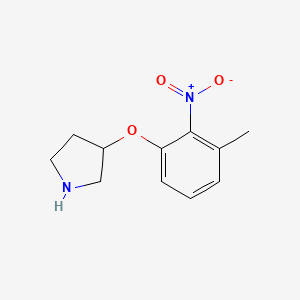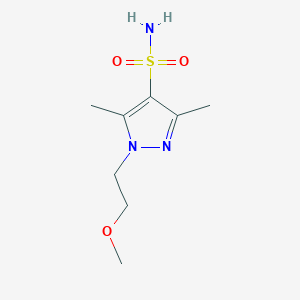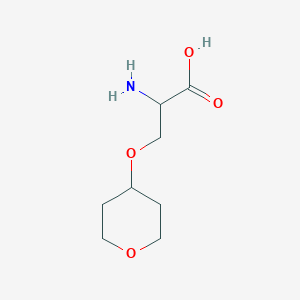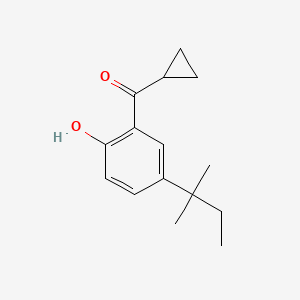![molecular formula C8H13N3 B13614266 1-[(1-Methyl-1H-pyrazol-3-yl)methyl]cyclopropanamine](/img/structure/B13614266.png)
1-[(1-Methyl-1H-pyrazol-3-yl)methyl]cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1-methyl-1H-pyrazol-3-yl)methyl]cyclopropan-1-amine is a compound that features a cyclopropane ring attached to a pyrazole moiety
Preparation Methods
The synthesis of 1-[(1-methyl-1H-pyrazol-3-yl)methyl]cyclopropan-1-amine typically involves the reaction of 1-methyl-1H-pyrazole with cyclopropanecarboxaldehyde under suitable conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide. The resulting intermediate is then treated with an amine, such as cyclopropylamine, to yield the final product .
Chemical Reactions Analysis
1-[(1-methyl-1H-pyrazol-3-yl)methyl]cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the pyrazole ring.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or cyclopropane ring are replaced with other groups.
Scientific Research Applications
1-[(1-methyl-1H-pyrazol-3-yl)methyl]cyclopropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrazole derivatives have shown efficacy.
Industry: The compound is used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 1-[(1-methyl-1H-pyrazol-3-yl)methyl]cyclopropan-1-amine involves its interaction with specific molecular targets. The pyrazole moiety can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-[(1-methyl-1H-pyrazol-3-yl)methyl]cyclopropan-1-amine can be compared with other similar compounds, such as:
1-methyl-1H-pyrazole: A simpler compound with a pyrazole ring, used as a precursor in the synthesis of more complex molecules.
Cyclopropylamine: A compound with a cyclopropane ring and an amine group, used in various organic synthesis reactions.
Pyrazole derivatives: A broad class of compounds with diverse biological activities and applications in medicinal chemistry.
The uniqueness of 1-[(1-methyl-1H-pyrazol-3-yl)methyl]cyclopropan-1-amine lies in its combination of a cyclopropane ring and a pyrazole moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H13N3 |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-[(1-methylpyrazol-3-yl)methyl]cyclopropan-1-amine |
InChI |
InChI=1S/C8H13N3/c1-11-5-2-7(10-11)6-8(9)3-4-8/h2,5H,3-4,6,9H2,1H3 |
InChI Key |
QFCWHAXNUXQWDF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)CC2(CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


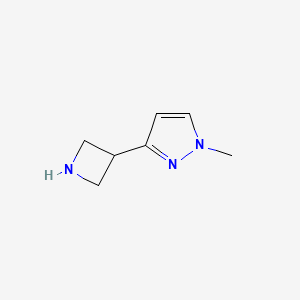
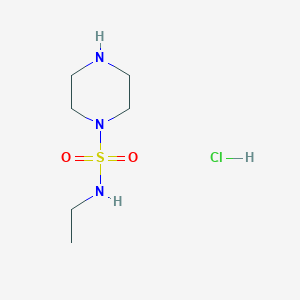
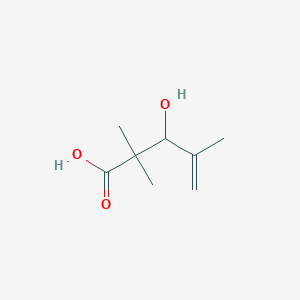
![2-(4-Bromobutyl)benzo[d]thiazole](/img/structure/B13614191.png)

![3-Methoxy-2-azabicyclo[2.2.1]hept-2-ene](/img/structure/B13614201.png)
